REACTION_CXSMILES
|
[C:1]([NH:4][C:5]1[S:6][C:7]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[C:8]([CH3:12])[C:9]=1[C:10]#N)(=O)[CH3:2].[C:18](OCC)(=[O:20])[CH3:19].BrCC(OCC)=[O:27].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH2:16]([O:15][C:13]([C:7]1[S:6][C:5]2[NH:4][C:1]([C:2]([O:20][CH2:18][CH3:19])=[O:27])=[CH:10][C:9]=2[C:8]=1[CH3:12])=[O:14])[CH3:17] |f:3.4.5|
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC=1SC(=C(C1C#N)C)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
187 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OCC
|
Name
|
|
Quantity
|
250 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1.6 L
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Type
|
CUSTOM
|
Details
|
The whole is vigorously stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Subsequently, the mixture is precipitated in 6 liters of an ice-water mixture (1:1)
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate is filtered
|
Type
|
CUSTOM
|
Details
|
dried with air
|
Type
|
WASH
|
Details
|
washed with 500 ml of an iced mixture of water and ethanol (60:40)
|
Type
|
CUSTOM
|
Details
|
dried again
|
Type
|
WASH
|
Details
|
finally washed with 700 ml of a mixture of cyclohexane and benzene (6:1)
|
Type
|
STIRRING
|
Details
|
The resulting product (320 g-0.95 mole) is then stirred in 1.2 liters of H2SO4 at 30%
|
Type
|
TEMPERATURE
|
Details
|
maintained at a temperature of less than 10° C.
|
Type
|
ADDITION
|
Details
|
85 g of potassium nitrite in 180 ml of water are progressively added
|
Type
|
TEMPERATURE
|
Details
|
whilst maintaining the temperature
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
is continued for a few minutes
|
Type
|
ADDITION
|
Details
|
7.2 liters of an ice-water mixture are added
|
Type
|
STIRRING
|
Details
|
The whole is stirred vigorously
|
Type
|
CUSTOM
|
Details
|
The yellow precipitate obtained
|
Type
|
FILTRATION
|
Details
|
is briefly suction-filtered
|
Type
|
WASH
|
Details
|
rinsed with water until almost neutral
|
Type
|
TEMPERATURE
|
Details
|
to reflux in 3 liters of ethanol until the evolution of nitrogen
|
Type
|
CONCENTRATION
|
Details
|
Subsequently, the reaction mixture is concentrated to 1 liter by distillation, 300 ml of water
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
STIRRING
|
Details
|
the whole is stirred vigorously
|
Type
|
CUSTOM
|
Details
|
Once crystallisation
|
Type
|
FILTRATION
|
Details
|
the precipitate is filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=C(C2=C(NC(=C2)C(=O)OCC)S1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.73 mol | |
AMOUNT: MASS | 205 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |